molecular formula C9H13NO3 B13785817 Ethyl 2-ethyl-4-methyloxazole-5-carboxylate CAS No. 79851-60-8

Ethyl 2-ethyl-4-methyloxazole-5-carboxylate

Cat. No.: B13785817
CAS No.: 79851-60-8
M. Wt: 183.20 g/mol
InChI Key: MPYBVTXOEXOMKY-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-4-methyloxazole-5-carboxylate is a heterocyclic compound with the molecular formula C9H13NO3 and a molecular weight of 183.2 g/mol . It is a member of the oxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethyl-4-methyloxazole-5-carboxylate can be achieved through a one-pot procedure. This involves the reaction of ethyl acetoacetate with N-bromosuccinimide and thiourea under mild conditions . The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazole compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-4-methyloxazole-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the ethyl and methyl positions on the oxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-ethyl-4-methyloxazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-ethyl-4-methyloxazole-5-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other oxazole derivatives may not be as effective.

Properties

IUPAC Name

ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-7-10-6(3)8(13-7)9(11)12-5-2/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYBVTXOEXOMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(O1)C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508680
Record name Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79851-60-8
Record name Ethyl 2-ethyl-4-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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